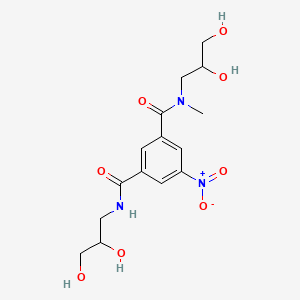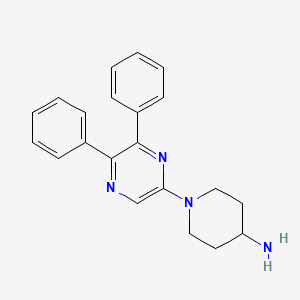
N1,N3-bis(2,3-dihydroxypropyl)-N1-methyl-5-nitroisophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and a nitro group attached to a benzene ring. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and imaging agent industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE typically involves the reaction of 5-nitroisophthalic acid with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, carbonyl compounds, and substituted benzene derivatives .
Applications De Recherche Scientifique
N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of imaging agents for diagnostic purposes.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups facilitate hydrogen bonding with target molecules, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide: Similar structure but lacks the nitro group.
Iohexol: A contrast agent with a similar backbone but different functional groups.
Iopromide: Another imaging agent with structural similarities but distinct pharmacological properties .
Uniqueness
N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE is unique due to its combination of hydroxyl and nitro groups, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above .
Propriétés
Formule moléculaire |
C15H21N3O8 |
|---|---|
Poids moléculaire |
371.34 g/mol |
Nom IUPAC |
1-N,3-N-bis(2,3-dihydroxypropyl)-3-N-methyl-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H21N3O8/c1-17(6-13(22)8-20)15(24)10-2-9(3-11(4-10)18(25)26)14(23)16-5-12(21)7-19/h2-4,12-13,19-22H,5-8H2,1H3,(H,16,23) |
Clé InChI |
UNIFYFDKIJGRNX-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(CO)O)C(=O)C1=CC(=CC(=C1)C(=O)NCC(CO)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)






![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)


![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)


